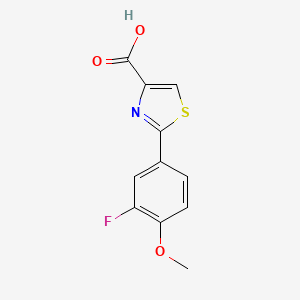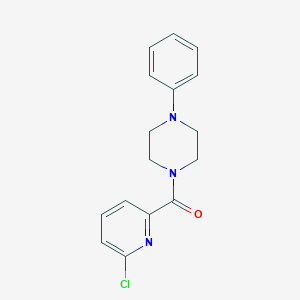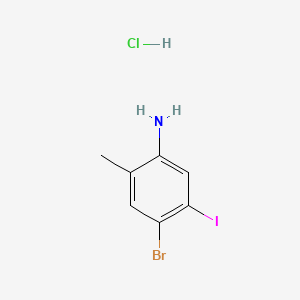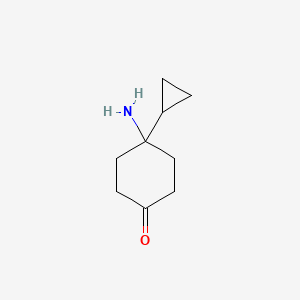![molecular formula C9H20N2O3 B13485187 tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amino alcohol to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate involves its ability to protect functional groups during chemical reactions. The carbamate group can be easily removed under mild acidic conditions, releasing the free amine or alcohol. This property makes it an effective protecting group in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate: Another carbamate with a slightly different structure.
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: A related compound with a pyrrolidine ring.
Uniqueness
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in advanced organic synthesis.
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
Clave InChI |
LIVUZRASEMVBNR-NKWVEPMBSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
SMILES canónico |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


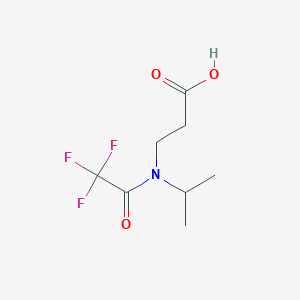
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
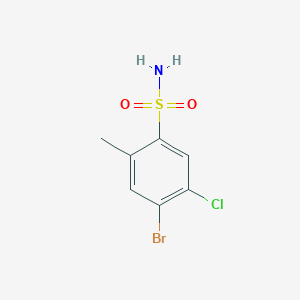
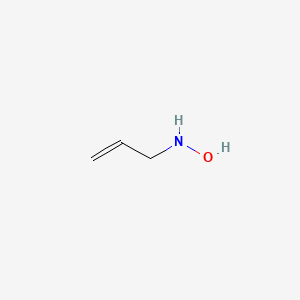

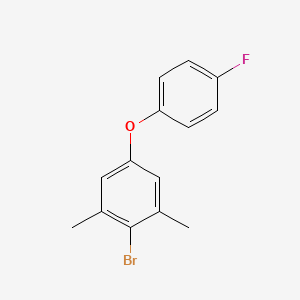

![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
